
N-Carbamoyl Oxcarbazepine-d4 (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl Oxcarbazepine-d4 is a labeled derivative of N-Carbamoyl Oxcarbazepine, which is an impurity of Oxcarbazepine. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This labeling is useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
The synthesis of N-Carbamoyl Oxcarbazepine-d4 involves the incorporation of deuterium atoms into the molecular structure of N-Carbamoyl Oxcarbazepine. The synthetic route typically starts with the precursor Oxcarbazepine, which undergoes a series of chemical reactions to introduce the carbamoyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial production methods for N-Carbamoyl Oxcarbazepine-d4 are similar to those used for other deuterated compounds. These methods involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-Carbamoyl Oxcarbazepine-d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Carbamoyl Oxcarbazepine-d4 oxide.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Carbamoyl Oxcarbazepine-d4 has several scientific research applications, including:
Pharmacokinetics: The deuterium labeling allows for the tracking of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Drug Metabolism Studies: The compound is used to study the metabolic pathways of Oxcarbazepine and its impurities, helping to understand the drug’s behavior in the body.
Analytical Chemistry: It serves as a reference standard in analytical methods, ensuring the accuracy and reliability of analytical results.
Biomedical Research: The compound is used in various biomedical research studies to investigate its effects on biological systems and its potential therapeutic applications
Mechanism of Action
The mechanism of action of N-Carbamoyl Oxcarbazepine-d4 is similar to that of Oxcarbazepine. It primarily involves the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials along neurons. This action reduces neuronal excitability and is responsible for its anticonvulsant effects. The molecular targets include sodium channels, and the pathways involved are related to the modulation of neuronal activity .
Comparison with Similar Compounds
N-Carbamoyl Oxcarbazepine-d4 can be compared with other similar compounds, such as:
Oxcarbazepine: The parent compound, which is used as an anticonvulsant medication.
Carbamazepine: A structurally related compound with similar anticonvulsant properties.
Eslicarbazepine: Another derivative of Oxcarbazepine with a slightly different mechanism of action.
The uniqueness of N-Carbamoyl Oxcarbazepine-d4 lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and drug metabolism studies .
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-carbamoyl-1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c17-15(21)18-16(22)19-12-7-3-1-5-10(12)9-14(20)11-6-2-4-8-13(11)19/h1-8H,9H2,(H3,17,18,21,22)/i1D,3D,5D,7D |
InChI Key |
KWTBDJPWNWQCBF-DNZPNURCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)NC(=O)N)[2H])[2H] |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


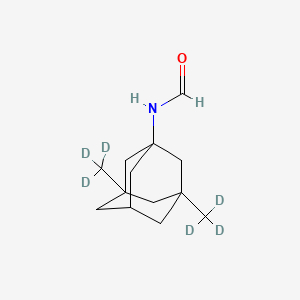
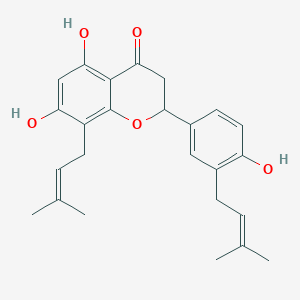
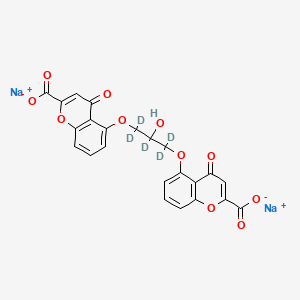


![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
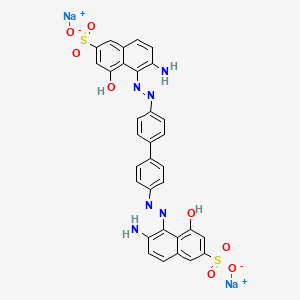
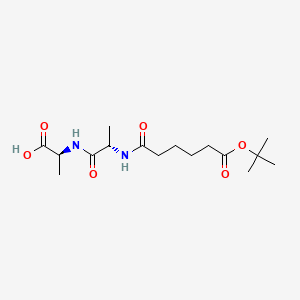
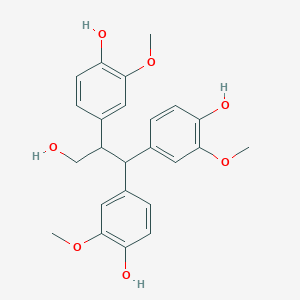
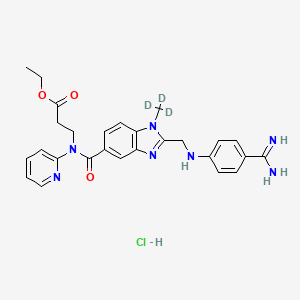
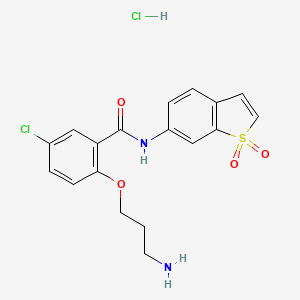
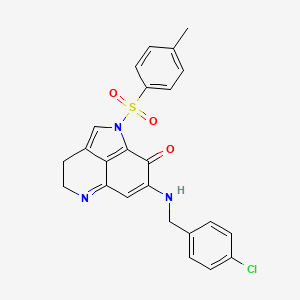
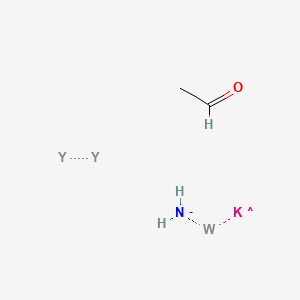
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
